molecular formula C27H28N2O4 B1665788 Asperglaucide CAS No. 56121-42-7

Asperglaucide

Cat. No. B1665788
CAS RN: 56121-42-7
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asperglaucide is an amide originally isolated from P. aurantiacum . It has diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .


Synthesis Analysis

Asperglaucide is an effective constituent of purslane (Portulaca oleracea L.), a safe-to-eat greenery . It has been found to have effects on endothelial function, endothelial nitric oxide synthase (eNOS) expression, vascular fluidity, renal and vascular reactive oxygen, and nitrogen species (ROS/RNS) production .


Molecular Structure Analysis

The molecular formula of Asperglaucide is C27H28N2O4 . Its average mass is 444.522 Da and its monoisotopic mass is 444.204895 Da .


Physical And Chemical Properties Analysis

Asperglaucide has a density of 1.2±0.1 g/cm^3, a boiling point of 716.1±60.0 °C at 760 mmHg, and a flash point of 386.9±32.9 °C . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Microorganism Growth Promoters in Agriculture

Asperglaucide has potential applications in agriculture through the use of specific microorganisms. For example, microorganisms like Trichoderma asperellum have shown significant benefits in rice agriculture, improving physiological characteristics, nutrient uptake, biomass production, and grain yield (Nascente et al., 2016). Such microorganisms can be utilized as growth promoters, enhancing the overall productivity of crops.

Heterologous Protein and Small Molecule Production

The genus Aspergillus, to which Asperglaucide is related, is significant in biotechnology for the production of heterologous proteins and small molecules. Aspergillus species are being developed as expression hosts due to their potential in producing valuable products. This development focuses on creating a genetic engineering toolkit for these fungi, similar to those used in simpler organisms like yeasts and bacteria (Lubertozzi & Keasling, 2009).

Antifungal Activities

Asperglaucide-related compounds demonstrate significant antifungal activities. For instance, Perilla frutescens essential oil has shown potential as an antifungal agent against Aspergillus flavus, indicating the capacity of certain compounds to inhibit fungal growth and serve as novel antifungal agents (Hu et al., 2020).

Biocontrol in Plant Pathogens

Compounds related to Asperglaucide have been used in biocontrol applications against plant pathogens. For example, Trichoderma asperellum has been studied for its effectiveness in suppressing diseases like black pod disease in cacao in Cameroon. This mycoparasitic activity of T. asperellum indicates a significant potential for biocontrol in agriculture (Tondje et al., 2007).

Nanotechnology in Fungal Control

Nanotechnology offers novel approaches incontrolling fungal growth, where compounds like Asperglaucide could play a role. Mycosilver nanoparticles, for instance, synthesized from endophytic fungi, have shown broad-spectrum antifungal activity against phytopathogens like Aspergillus niger, suggesting the potential of nano-based fungicides as alternatives to chemical fungicides (Akther & Hemalatha, 2019).

Antimicrobial Resistance and Agricultural Practices

The use of fungicides in agriculture, including those related to Asperglaucide, has implications for antimicrobial resistance in human pathogens. Studies have explored the effects of agricultural fungicide use on the abundance and resistance of fungi like Aspergillus fumigatus, with findings indicating that azole fungicides do not significantly contribute to resistance in A. fumigatus (Barber et al., 2020).

Future Directions

Asperglaucide has shown potential as an anti-hypertensive agent . Its ability to lower blood pressure, improve endothelium-mediated relaxation, and decrease renovascular ROS/RNS production in hypertensive rats suggests it may have future potential in the treatment of hypertension .

properties

IUPAC Name

[(2S)-2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAURMDJZOGHU-SKCDSABHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893272
Record name Aurantiamide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurantiamide acetate

CAS RN

56121-42-7
Record name N-Benzoylphenylalanylphenylalinol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056121427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiamide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asperglaucide
Reactant of Route 2
Reactant of Route 2
Asperglaucide
Reactant of Route 3
Reactant of Route 3
Asperglaucide
Reactant of Route 4
Reactant of Route 4
Asperglaucide
Reactant of Route 5
Asperglaucide
Reactant of Route 6
Asperglaucide

Citations

For This Compound
204
Citations
M Aslan, F Basralı, P Ülker, T Ceker… - …, 2022 - atherosclerosis-journal.com
… Results: Asperglaucide treatment significantly decreased MAP in … Conclusions: Asperglaucide was found to significantly lower … Asperglaucide treatment resulted in improvement in …
Number of citations: 0 www.atherosclerosis-journal.com
LA Adeniran, TS Anjorin, M Sulyok… - African Journal of …, 2020 - academicjournals.org
… Presence of Asperglaucide in all tested samples with its highest concentration of 2886.40 µg… for the biosynthesis of Asperglaucide. Natural occurrence of Asperglaucide has been …
Number of citations: 6 academicjournals.org
H Yang, MK Cheung, GGL Yue, PC Leung, CK Wong… - Molecules, 2021 - mdpi.com
… In the present study, asperglaucide not only exhibited the … As shown in the MTT results, asperglaucide exhibited cytotoxic … Moreover, asperglaucide at 50 and 100 μM possessed an …
Number of citations: 9 www.mdpi.com
RE Cox, KK Chexal, JSE Holker - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… After acid-catalysed hydrolysis of asperglaucide, benzoic acid … Since all the carbon atoms of asperglaucide are thus … non-aromatic protons of asperglaucide followed from chemical shift …
Number of citations: 7 pubs.rsc.org
J Beltowski - Atherosclerosis, 2022 - atherosclerosis-journal.com
… Results: Asperglaucide treatment significantly decreased MAP in hyper… Conclusions: Asperglaucide was found to significantly lower … Asperglaucide treatment resulted in improvement …
Number of citations: 0 www.atherosclerosis-journal.com
YT Gao, XW Yang, TM Ai - Journal of Asian natural products …, 2007 - Taylor & Francis
A novel cerebroside named dicliptercerebroside (1) was isolated from the whole herb of Dicliptera chinensis, together with two known compounds asperglaucide (2) and amidoalcohol (…
Number of citations: 7 www.tandfonline.com
A Jelassi - 2021 - bibliotecadigital.ipb.pt
Almond and hazelnut production in Portugal are of great importance for the economy of their main producing areas. However, the contamination of these nut fruits with fungi and …
Number of citations: 0 bibliotecadigital.ipb.pt
HMF Feusso, CM Akak, MF Tala, AGB Azebaze… - Biochemical Systematics …, 2017 - Elsevier
… This is the first report of asperglaucide from the family Ebenaceae, while mannic acid (1) and xylopic acid (2) are the first ent-kaurane diterpenes isolated from this family. Their …
Number of citations: 12 www.sciencedirect.com
D Di Iorio, K Gasbarrino, H Zheng… - …, 2022 - atherosclerosis-journal.com
… Results: Asperglaucide treatment significantly decreased MAP in hyper… Conclusions: Asperglaucide was found to significantly lower … Asperglaucide treatment resulted in improvement …
Number of citations: 0 www.atherosclerosis-journal.com
MF Abdallah, R Krska, M Sulyok - 38th Mycotoxin Workshop, 2016 - biblio.ugent.be
… In addition, several unspecific metabolites such as physcion, asperglaucide, asperphenamate, emodin and kojic acid were frequently detected. In conclusion, large scale surveys in …
Number of citations: 2 biblio.ugent.be

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.